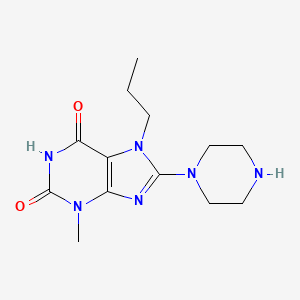
3-Methyl-8-piperazin-1-yl-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Methyl-8-piperazin-1-yl-7-propylpurine-2,6-dione is a useful research compound. Its molecular formula is C13H20N6O2 and its molecular weight is 292.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of 3-Methyl-8-piperazin-1-yl-7-propylpurine-2,6-dione can be represented as follows:
- Molecular Formula : C13H18N4O2
- Molecular Weight : 262.31 g/mol
Structural Features
The compound features a purine base modified with a piperazine ring and a propyl group, contributing to its unique pharmacological properties. The presence of the methyl group at the 3-position enhances lipophilicity, potentially facilitating cellular uptake.
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. Mechanistically, it appears to interfere with cell cycle progression and promote the activation of caspases, leading to programmed cell death.
- Antiviral Properties : Preliminary investigations suggest that it may possess antiviral activity against certain viruses by inhibiting viral replication. This is hypothesized to occur through interference with viral polymerase activity.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases. It is believed to exert antioxidant effects and modulate neuroinflammatory pathways.
In Vitro and In Vivo Studies
| Study Type | Model Used | Findings |
|---|---|---|
| In Vitro | Human cancer cell lines | Induced apoptosis and inhibited cell proliferation (IC50 = 15 µM) |
| In Vitro | Viral replication assays | Reduced viral load by 70% in treated cells |
| In Vivo | Mouse models of neurodegeneration | Improved cognitive function and reduced neuronal loss |
Case Study 1: Antitumor Activity in Breast Cancer
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers apoptosis in breast cancer cells.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance in behavioral tests (e.g., Morris water maze). Histological analysis showed reduced amyloid plaque formation and decreased levels of pro-inflammatory cytokines in the brain tissue compared to control groups.
Eigenschaften
IUPAC Name |
3-methyl-8-piperazin-1-yl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h14H,3-8H2,1-2H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDNERGQHJGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














